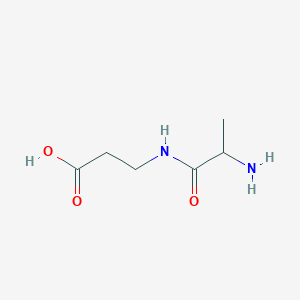

N-(2-aminopropanoyl)-beta-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(7)6(11)8-3-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMWTJPMNYKPGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967243 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52788-02-0 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone in the structural elucidation of molecules like N-(2-aminopropanoyl)-beta-alanine, providing insights into its chemical bonding, stereochemistry, and molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide direct information about the carbon skeleton and the chemical environment of each atom.

In ¹H NMR, the protons of the alanine (B10760859) and β-alanine residues give rise to distinct signals. The α-proton of the L-alanine residue is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons, in turn, would appear as a doublet. The methylene protons (α-CH₂ and β-CH₂) of the β-alanine residue would present more complex splitting patterns (multiplets) due to coupling with each other and with the adjacent amide proton.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are instrumental in assigning these proton signals by identifying spin-spin coupling networks within each amino acid residue. Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate the proton signals with their directly attached carbon atoms and with carbons two to three bonds away, respectively, allowing for the unambiguous assignment of the ¹³C NMR spectrum. The stereochemical integrity of the L-alanine chiral center can be confirmed using chiral derivatizing agents or through the analysis of Nuclear Overhauser Effect (NOE) data, which provides information about through-space proximity of protons. While specific high-resolution spectral data for the isolated dipeptide is not widely published, analysis of larger peptides containing this motif confirms the utility of these methods for structural verification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Residue | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| α-CH | L-Alanine | ~3.8 - 4.2 | ~50 - 55 |

| β-CH₃ | L-Alanine | ~1.4 - 1.6 | ~17 - 20 |

| Amide NH | Peptide Bond | ~7.5 - 8.5 | N/A |

| α-CH₂ | β-Alanine | ~2.4 - 2.6 | ~35 - 40 |

| β-CH₂ | β-Alanine | ~3.2 - 3.5 | ~33 - 38 |

| C=O (Amide) | Peptide Bond | N/A | ~170 - 175 |

| C=O (Carboxyl) | β-Alanine | N/A | ~175 - 180 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a critical tool for confirming the molecular weight and sequence of peptides. For this compound (chemical formula: C₆H₁₂N₂O₃, exact mass: 160.08 Da), electrospray ionization (ESI) is a common technique that generates a protonated molecular ion [M+H]⁺. doi.org

In positive ion mode ESI-MS, the dipeptide is readily observed as an ion with a mass-to-charge ratio (m/z) of 161.1. doi.org Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, provide structural information. The primary fragmentation pathway for peptides is the cleavage of the amide bond, leading to the formation of b- and y-ions. For this dipeptide, the expected fragmentation would involve the cleavage of the peptide bond between the alanine and β-alanine residues. This would result in a characteristic y-ion from the loss of the alanine residue and a b-ion corresponding to the N-terminal alanine portion. An observed fragment at m/z 90.0 corresponds to the protonated β-alanine residue (a y₁-ion), while a fragment at m/z 143.0 corresponds to the loss of ammonia (B1221849) (NH₃) from the parent ion. doi.org

Table 2: ESI-MS Data for this compound

| Ion Type | Formula | Calculated m/z | Observed m/z doi.org | Description |

|---|---|---|---|---|

| [M+H]⁺ | [C₆H₁₃N₂O₃]⁺ | 161.09 | 161.0 | Protonated Molecular Ion |

| [M+H-NH₃]⁺ | [C₆H₁₀NO₃]⁺ | 144.06 | 143.0 | Loss of Ammonia |

| y₁ | [C₃H₈NO₂]⁺ | 90.05 | 90.0 | β-Alanine residue |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, these spectra are dominated by features from the amide linkage, the terminal carboxylic acid, and the primary amine group.

Key vibrational bands in the IR spectrum include:

N-H Stretching: A broad band in the 3200-3400 cm⁻¹ region, characteristic of the N-H bonds in the primary amine and the secondary amide.

C-H Stretching: Absorptions just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

C=O Stretching: A strong absorption from the carboxylic acid carbonyl group typically appears around 1700-1730 cm⁻¹.

Amide I Band: A strong band, primarily due to C=O stretching of the amide bond, is expected around 1650 cm⁻¹. Its position is sensitive to hydrogen bonding and conformation.

Amide II Band: Located around 1550 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone stretching and methyl group deformations would be clearly visible. The analysis of these vibrational modes provides valuable information on the intermolecular interactions, such as hydrogen bonding, in the solid state or in solution.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amine, Amide | 3200-3400 (broad) | 3200-3400 (weak) |

| C-H Stretch | Aliphatic | 2850-2960 (strong) | 2850-2960 (strong) |

| C=O Stretch | Carboxylic Acid | 1700-1730 (strong) | 1700-1730 (weak) |

| Amide I (C=O Stretch) | Amide | ~1650 (strong) | ~1650 (medium) |

| Amide II (N-H bend, C-N stretch) | Amide | ~1550 (medium) | (weak) |

| C-N Stretch | Amine, Amide | 1000-1250 (medium) | 1000-1250 (medium) |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, a property exhibited only by chiral molecules. Since this compound contains a chiral center at the α-carbon of the L-alanine residue, it is CD-active.

The CD spectrum of a small, flexible dipeptide in solution typically reflects a random coil or disordered conformation, characterized by a strong negative band near 200 nm. The precise position and intensity of the CD signals are highly sensitive to the peptide's conformation. While significant secondary structures like α-helices or β-sheets are not expected for a simple dipeptide, CD can detect preferences for certain backbone dihedral angles (φ, ψ) in solution. Studies on related peptides show that the inclusion of β-alanine can influence conformational preferences, which would be reflected in the CD spectrum.

X-ray Crystallography for Solid-State Structure Determination

Computational Approaches to Conformational Dynamics

Computational chemistry provides a powerful means to explore the conformational landscape of flexible molecules like this compound. Methods such as molecular mechanics (MM) and quantum mechanics (QM), often combined with molecular dynamics (MD) simulations, can map the potential energy surface of the molecule as a function of its rotatable bonds.

These simulations can predict the most stable low-energy conformers in the gas phase or in solution. For this dipeptide, key degrees of freedom include the rotation around the peptide bond and the single bonds of the backbones of both amino acid residues. Computational studies on similar peptides have been used to understand conformational preferences and the energy barriers between different states. nih.gov For instance, dynamic simulated annealing can establish likely solution conformations, which can then be correlated with experimental data from NMR. nih.gov These approaches are crucial for understanding how the molecule behaves in a dynamic environment, which is often more biologically relevant than the static picture provided by crystallography.

Molecular Dynamics (MD) Simulations for Flexible Conformations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can map out the conformational landscape of a peptide, revealing its preferred shapes and the transitions between them. nih.gov

For the analogous alanine dipeptide, simulations have identified several key stable conformations, such as C5, C7eq, and C7ax, each characterized by specific dihedral angles and intramolecular hydrogen bonds. rutgers.edu The transitions between these states are crucial for the molecule's dynamic behavior.

| Conformational State | Typical Phi (φ) Angle Range | Typical Psi (ψ) Angle Range | Key Feature |

|---|---|---|---|

| β/C5 | -180° to -150° | +150° to +180° | Extended backbone conformation |

| C7eq | -90° to -60° | +60° to +90° | Intramolecular hydrogen bond (7-atom ring) |

| αR | -90° to -60° | -60° to -30° | Right-handed helical region |

| C7ax | +60° to +90° | -90° to -60° | Intramolecular hydrogen bond (axial methyl) |

| αL | +60° to +90° | +30° to +60° | Left-handed helical region |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. rsc.org These methods provide fundamental insights into molecular properties that are governed by the distribution and energy of electrons. For peptides, this includes calculating ionization potentials, electron affinities, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Electronic Property | Description | Typical Calculated Value (for Alanine Dipeptide Analogue) |

|---|---|---|

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | ~9.0 - 9.5 eV |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ +2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical stability. | ~9.5 eV |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | ~2.0 - 5.0 Debye |

Density Functional Theory (DFT) for Geometric and Energy Dynamics

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. uwec.edu In the context of peptide analysis, DFT is exceptionally useful for performing geometry optimizations to find the lowest-energy (most stable) three-dimensional structures of different conformers. nih.gov

By calculating the potential energy surface of a molecule like this compound, DFT can identify all stable conformers as local minima on this surface. acs.org Frequency calculations are then typically performed to confirm that these structures are true minima (i.e., have no imaginary frequencies) and to derive thermodynamic properties like zero-point vibrational energies. nih.gov This allows for a precise ranking of the relative stability of different conformations. uwec.edu For instance, DFT calculations on the alanine dipeptide have been used to determine the relative energies of conformers like C7eq, C5, and β2, revealing which shapes are energetically preferred in the gas phase. acs.org These calculations also provide detailed geometric data, such as bond lengths, bond angles, and the strength of intramolecular hydrogen bonds that stabilize specific folds. acs.org

| Conformer (Alanine Dipeptide Analogue) | Relative Energy (kcal/mol) | Stabilizing Interactions |

|---|---|---|

| C7eq | 0.00 (Reference) | Strong N-H···O=C intramolecular hydrogen bond |

| C5 | ~0.5 - 1.0 | Extended structure, weaker C-H···O interactions |

| β2 | ~2.5 - 3.5 | N-H···N hydrogen bond contact |

| C7ax | ~1.0 - 2.0 | Intramolecular hydrogen bond, but sterically less favorable |

| αL | ~3.5 - 4.5 | Left-handed helical turn, less stable |

Synthetic Methodologies and Chemical Derivatization

Strategies for Dipeptide Synthesis

The formation of the peptide linkage between alanine (B10760859) and beta-alanine (B559535) can be accomplished through several synthetic strategies. The choice of method often depends on the desired scale, purity requirements, and available resources.

Solution-Phase Peptide Synthesis (SPPS) Approaches

Solution-phase peptide synthesis (SPPS) represents a classical and versatile method for preparing dipeptides like N-(2-aminopropanoyl)-beta-alanine. nih.gov This approach involves the coupling of protected amino acid derivatives in a suitable solvent, followed by deprotection and purification steps. A key advantage of SPPS is the ability to purify and characterize intermediates at each stage of the synthesis. youtube.com

A general strategy for the solution-phase synthesis of this compound would involve the following steps:

Protection of Amino Acids: The amino group of L-alanine is protected, commonly with a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group, to prevent self-coupling. peptide.comresearchgate.net The carboxylic acid of β-alanine is typically protected as an ester, for instance, a methyl or benzyl (B1604629) ester, to prevent its participation in the coupling reaction. nih.gov

Coupling Reaction: The protected L-alanine (e.g., Fmoc-Ala-OH) is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of an additive like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester. This activated species then reacts with the deprotected amino group of the β-alanine ester to form the dipeptide. nih.gov

Deprotection: The protecting groups are sequentially removed. For example, the Fmoc group is cleaved under mild basic conditions (e.g., piperidine (B6355638) in DMF), and the ester is removed by hydrolysis or hydrogenolysis. peptide.com

Purification: The final dipeptide is purified from byproducts and unreacted starting materials, often using crystallization or chromatographic methods.

The Group-Assisted Purification (GAP) strategy is a more recent development in solution-phase synthesis that aims to simplify purification by avoiding chromatography and recrystallization. nih.gov This method utilizes a protecting group that facilitates the precipitation and washing of the product.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Solid-phase peptide synthesis (SPPS), originally developed by Bruce Merrifield, offers a streamlined and automatable alternative for peptide synthesis. peptide.com In this method, the C-terminal amino acid (β-alanine) is anchored to an insoluble polymer resin, and the peptide chain is elongated by the sequential addition of protected amino acids. peptide.combachem.com

A typical Fmoc-based SPPS protocol for this compound would involve:

Resin Loading: The first amino acid, Fmoc-β-alanine, is attached to a suitable resin, such as a Wang or Rink amide resin. peptide.comnih.gov

Fmoc Deprotection: The Fmoc protecting group on the resin-bound β-alanine is removed using a solution of piperidine in a solvent like dimethylformamide (DMF). peptide.com

Coupling: The next amino acid, Fmoc-L-alanine, is activated with a coupling reagent (e.g., HBTU/HOBt/DIEA) and added to the resin to form the peptide bond. peptide.com

Final Cleavage and Deprotection: Once the dipeptide is assembled, it is cleaved from the resin, and all protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions. peptide.com

While SPPS is highly efficient for longer peptides, its adaptation for a simple dipeptide like this compound is also feasible and can be advantageous for high-throughput synthesis. nih.gov

Enzymatic Synthesis Routes and Biocatalysis

Enzymatic synthesis offers a green and highly specific alternative to chemical methods for peptide bond formation. nih.govresearchgate.net For the synthesis of β-alanyl dipeptides, aminopeptidases have shown significant promise.

Research has demonstrated the use of S9 aminopeptidase (B13392206) from Streptomyces thermocyaneoviolaceus NBRC14271 (S9AP-St) for the synthesis of β-alanine-containing dipeptides. nih.gov In this approach, β-alanine benzyl ester (β-Ala-OBzl) can serve as the acyl donor, which is then coupled with various L-aminoacyl derivatives. The native enzyme preferentially produces dipeptides with the structure β-Ala-Xaa. However, through protein engineering, where the catalytic serine is replaced with cysteine ("aminolysin-S"), the enzyme's specificity can be altered to produce dipeptides with the Xaa-β-Ala structure, which would be the case for this compound. nih.gov

Another enzymatic approach involves the use of β-aminopeptidases. While these enzymes are primarily known for their hydrolytic activity on β-peptides, under specific conditions, the reverse reaction (synthesis) can be favored. nih.gov The substrate specificity of these enzymes varies, with some showing a preference for specific N-terminal β-amino acids. nih.gov

The key advantages of enzymatic synthesis include mild reaction conditions, high stereospecificity, and the avoidance of toxic reagents and byproducts. researchgate.net

Protecting Group Chemistry in this compound Synthesis

The use of protecting groups is fundamental in both solution-phase and solid-phase peptide synthesis to prevent undesired side reactions and ensure the formation of the correct peptide sequence. peptide.comnih.gov For the synthesis of this compound, the primary functional groups requiring protection are the α-amino group of alanine and the carboxylic acid group of β-alanine.

Table 1: Common Protecting Groups in the Synthesis of this compound

| Functional Group | Amino Acid | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|---|

| α-Amino Group | L-Alanine | 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | peptide.com |

| α-Amino Group | L-Alanine | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | peptide.com |

| Carboxyl Group | β-Alanine | Benzyl ester | Bzl | Catalytic Hydrogenolysis | nih.gov |

| Carboxyl Group | β-Alanine | Methyl ester | OMe | Saponification (e.g., NaOH) | nih.gov |

Advanced Purification and Isolation Techniques for Synthetic this compound

Following synthesis, the crude product is a mixture containing the desired dipeptide, unreacted starting materials, and various byproducts. Achieving high purity necessitates the use of advanced purification techniques, with reversed-phase high-performance liquid chromatography being the most powerful and widely used method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity. nih.gov In the context of this compound, which is a relatively small and hydrophilic peptide, specific considerations are necessary for effective purification.

The stationary phase in RP-HPLC is nonpolar (e.g., silica (B1680970) gel derivatized with C18 or C8 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nih.gov An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by forming neutral ion pairs with the charged groups on the peptide. chemicalbook.com

For small, hydrophilic peptides, a C18 column is often preferred. harvardapparatus.com The purification is typically performed using a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased. This causes the more hydrophobic components to elute later than the more hydrophilic ones. Given the hydrophilic nature of this compound, it would be expected to elute at a relatively low concentration of the organic modifier.

Table 2: Illustrative RP-HPLC Parameters for Dipeptide Purification

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Column | C18, 5 µm particle size | Provides good retention and resolution for small peptides. | harvardapparatus.com |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with an ion-pairing agent. | chemicalbook.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. | chemicalbook.com |

| Gradient | Linear gradient from low to high %B | To effectively separate components with different hydrophobicities. | nih.gov |

| Flow Rate | Typically 1 mL/min for analytical scale | Optimized for column dimensions and particle size. | nih.gov |

| Detection | UV at 214 nm and 280 nm | Peptide bonds absorb strongly at 214 nm. | nih.gov |

Fractions are collected as they elute from the column and are analyzed for purity, often by analytical HPLC. The fractions containing the pure this compound are then pooled and lyophilized to obtain the final product as a solid.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration, is a chromatographic method that separates molecules based on their hydrodynamic volume or size in solution. cytivalifesciences.combitesizebio.com This technique is particularly mild as it does not involve binding to a stationary phase, which minimizes the risk of sample denaturation. cytivalifesciences.com The separation mechanism relies on a porous stationary phase, typically beads of an inert polymer like agarose (B213101) or dextran. bitesizebio.com

In the purification of this compound, a dipeptide, SEC is effective for removing high-molecular-weight impurities, such as protein aggregates or larger peptides, and low-molecular-weight contaminants, like salts or synthesis precursors. As the sample mixture passes through the column, larger molecules are "excluded" from the pores of the beads and thus travel a shorter path, eluting first. bitesizebio.com Smaller molecules, including this compound and other small impurities, can enter the pores to varying extents. This causes them to travel a longer, more tortuous path through the column, resulting in later elution. The precise elution volume of this compound would depend on its specific size in solution relative to the pore size distribution of the chosen SEC resin. cytivalifesciences.com

For optimal separation, the selection of an SEC resin with an appropriate fractionation range is crucial. The fractionation range defines the molecular weight limits within which the resin can effectively separate molecules. cytivalifesciences.combitesizebio.com

Table 1: Examples of SEC Resins and Their Fractionation Ranges for Peptides and Small Biomolecules

| Resin Name | Fractionation Range (Daltons) | Primary Application |

|---|---|---|

| Superdex™ Peptide | 100 - 7,000 | High-resolution separation of peptides and small biomolecules. cytivalifesciences.com |

| Bio-Gel P-2 | 100 - 1,800 | Separation of small peptides, oligosaccharides, and desalting. |

| Sephadex™ G-25 | 1,000 - 5,000 | Group separations, such as desalting and buffer exchange. |

Ion-Exchange Chromatography (IEC)

Ion-Exchange Chromatography (IEC) separates molecules based on their net surface charge at a given pH. huji.ac.il This technique utilizes a stationary phase consisting of a solid support matrix to which charged functional groups are covalently attached. These charged groups reversibly bind molecules with an opposite charge. ymc.eugoogle.com

This compound is an amphoteric molecule, possessing a primary amino group (a weak base) and a carboxylic acid group (a weak acid). Its net charge is therefore highly dependent on the pH of the surrounding buffer.

At a pH below its isoelectric point (pI), the molecule will have a net positive charge and bind to a cation-exchange resin (e.g., those with sulfopropyl (SP) or carboxymethyl (CM) functional groups). huji.ac.il

At a pH above its pI, it will carry a net negative charge and bind to an anion-exchange resin (e.g., those with quaternary ammonium (B1175870) (Q) or diethylaminoethyl (DEAE) functional groups). neb.com

The purification process involves loading the sample onto an IEC column under conditions where this compound binds firmly to the resin. Impurities that are uncharged or have the same charge as the resin will pass through. The bound dipeptide is then eluted by changing the mobile phase conditions to weaken the electrostatic interaction. This is typically achieved by increasing the ionic strength (salt concentration) of the buffer or by changing its pH to alter the charge of the molecule. huji.ac.il A two-step IEC process, combining both cation and anion exchange, can be used for very high-purity requirements. nih.gov

Table 2: Common Functional Groups in Ion-Exchange Chromatography

| Type of Exchanger | Functional Group | Charge of Group | Typical Use |

|---|---|---|---|

| Strong Cation | Sulfopropyl (SP) | Negative | Binds positive molecules over a wide pH range. huji.ac.il |

| Weak Cation | Carboxymethyl (CM) | Negative | Used for proteins stable above pH 4. huji.ac.il |

| Strong Anion | Quaternary Ammonium (Q) | Positive | Binds negative molecules over a wide pH range. huji.ac.ilneb.com |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography used for the separation of highly polar and hydrophilic compounds. nih.govthermofisher.com It is an excellent alternative to reversed-phase chromatography, where polar analytes like this compound are often poorly retained. mdpi.com

The HILIC separation mechanism involves a polar stationary phase (e.g., bare silica or silica bonded with polar functional groups like amide or amino groups) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. nih.govacs.org Under these conditions, a water-enriched layer forms on the surface of the stationary phase. Polar analytes, like the dipeptide, can partition from the organic-rich mobile phase into this aqueous layer and are retained. nih.gov

Elution is achieved by increasing the polarity of the mobile phase, typically by running a gradient of increasing water concentration. nih.gov This disrupts the partitioning, causing the analyte to move back into the mobile phase and elute from the column. The elution order in HILIC is generally the reverse of that in reversed-phase chromatography, with the most hydrophilic compounds being retained the longest. nih.gov This technique is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. mdpi.com

Table 3: Comparison of HILIC and Reversed-Phase (RP) Chromatography for Polar Analytes

| Feature | Hydrophilic Interaction (HILIC) | Reversed-Phase (RP) |

|---|---|---|

| Stationary Phase | Polar (e.g., Silica, Amide, Amino) acs.org | Non-polar (e.g., C18, C8) |

| Mobile Phase | High organic solvent, low aqueous content | High aqueous content, low organic solvent |

| Elution Mechanism | Partitioning into an aqueous layer on the stationary phase. nih.gov | Hydrophobic interactions with the stationary phase. |

| Analyte Retention | Retains polar and hydrophilic compounds. | Retains non-polar and hydrophobic compounds. |

| Elution Order | Least polar elutes first. | Most polar elutes first. |

| Suitability for this compound | High retention and good separation from non-polar impurities. | Poor retention. |

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP)

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) is an advanced, continuous chromatographic process designed to overcome the yield-purity trade-off often encountered in traditional single-column batch chromatography. nih.govchromacon.com This technique is particularly advantageous for the purification of valuable biomolecules like peptides. ymcamerica.com

The MCSGP process utilizes multiple columns that are interconnected and switched in a specific sequence. wikipedia.org It integrates the principles of gradient elution with a countercurrent flow of the stationary phase relative to the mobile phase. biopharminternational.com In practice, a crude mixture containing this compound is loaded onto a column. As the gradient runs, the eluting stream is monitored. Fractions containing the pure product are collected, while impure side-fractions (containing the target molecule mixed with either earlier or later eluting impurities) are not discarded. Instead, these fractions are automatically recycled internally to another column in the system for further purification in a subsequent cycle. nih.govchromacon.com

Table 4: Performance Comparison of Batch Chromatography vs. MCSGP

| Parameter | Single-Column Batch Chromatography | Multicolumn Countercurrent (MCSGP) |

|---|---|---|

| Process Type | Discontinuous | Continuous wikipedia.org |

| Yield | Often compromised to achieve high purity, especially in difficult separations. | Maximized by recycling impure fractions; can approach 100%. nih.gov |

| Purity | High purity can lead to significant yield loss. | High purity achieved simultaneously with high yield. biopharminternational.com |

| Productivity | Lower, limited by single-column operation. | Significantly higher (up to 10-fold increase reported). biopharminternational.com |

| Solvent Consumption | High, as impure fractions are often re-processed in separate runs. | Lower (up to 90% reduction reported). biopharminternational.com |

| Operational Complexity | Simpler concept, but may require multiple runs and manual pooling. | More complex instrumentation, but highly automated. chromacon.com |

Rational Design and Synthesis of Analogs

The rational design of analogs of this compound involves the systematic modification of its chemical structure to improve specific properties such as metabolic stability, receptor affinity, or pharmacokinetic profile. nih.gov This process is guided by an understanding of structure-activity relationships, where changes to the molecule's scaffold, such as the amide bond or side chains, are made to achieve a desired biological or chemical outcome.

Amide Bond Modifications for Stability

The central amide (peptide) bond in this compound is a key structural feature, but it is also a primary site for enzymatic degradation by proteases in biological systems. nih.gov This inherent instability can limit the compound's in vivo efficacy. To address this, medicinal chemists often replace the labile amide bond with a bioisostere—a different functional group that mimics the steric and electronic properties of the amide but is resistant to hydrolysis. nih.gov

This strategy aims to create peptidomimetics with enhanced metabolic stability. nih.gov The choice of bioisostere is critical, as it must preserve the essential hydrogen bonding capabilities and conformational preferences required for biological activity while resisting enzymatic cleavage. mdpi.com

Table 5: Common Amide Bond Bioisosteres for Enhanced Stability

| Bioisostere | Structure | Key Features |

|---|---|---|

| 1,2,3-Triazole | A five-membered ring with three nitrogen atoms | A well-established amide surrogate that improves metabolic stability and can maintain key hydrogen bonding interactions. nih.gov |

| Oxadiazole | A five-membered ring with two nitrogen atoms and one oxygen atom | Used to improve metabolic stability, membrane permeability, and bioavailability. The 1,2,4- and 1,3,4-isomers are most common. nih.gov |

| Thioamide | C=S replaces C=O | Alters hydrogen bonding properties and is generally more resistant to hydrolysis than the corresponding amide. |

| Reduced Amide (Methylene-amine) | -CH₂-NH- | Provides increased conformational flexibility and complete resistance to proteolysis, but loses the carbonyl oxygen as a hydrogen bond acceptor. |

| E-Alkene | -CH=CH- (trans) | A non-hydrolyzable isostere that can approximate the geometry and spacing of the amide bond. |

Side Chain Derivatizations and Substitutions

Modifying the side chains of this compound offers another avenue for creating analogs with tailored properties. The primary sites for derivatization are the N-terminal amino group of the alanine residue and the methyl side chain of alanine.

N-Terminal Modification: The primary amino group can be acylated, alkylated, or used as a point of attachment for other chemical moieties. For example, late-stage derivatization of related N-aminopeptides via reductive alkylation allows for the introduction of various substituents, enabling a conformational scan to identify modifications that stabilize desired secondary structures. nih.gov

Alanine Side Chain Substitution: The methyl group of the alanine residue is a non-functional side chain. Replacing it with other alkyl or functionalized groups can profoundly impact the molecule's steric bulk, hydrophobicity, and potential for new interactions with biological targets. For instance, replacing the methyl group with a larger, more hydrophobic group could enhance binding to a hydrophobic pocket in a receptor, while introducing a polar functional group could improve aqueous solubility.

Isosteric Replacements for Modulated Activity

The strategic modification of lead compounds through isosteric replacement is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. In the context of this compound, a dipeptide with inherent biological significance, isosteric modifications offer a promising avenue for modulating its activity. This section explores the application of this strategy, focusing on the replacement of key functional groups within the molecule.

Isosteric replacements are substitutions of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties, leading to broadly similar biological activities. drughunter.comscispace.com The success of such a replacement is highly dependent on the specific biological target and the role of the functional group being replaced. drughunter.comnih.gov For this compound, the primary targets for isosteric replacement are the carboxylic acid group of the beta-alanine residue and the amide bond linking the two amino acid moieties.

The carboxylic acid group is a critical feature for the biological activity of many compounds, often involved in key interactions with receptors or enzymes. However, its acidic nature can lead to poor membrane permeability and rapid metabolism, limiting oral bioavailability. drughunter.comscispace.com Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues while preserving or even enhancing biological activity. drughunter.comnih.gov

One of the most common and successful isosteres for the carboxylic acid group is the tetrazole ring. drughunter.com The 5-substituted tetrazole has a pKa similar to that of a carboxylic acid, allowing it to act as a proton donor and participate in similar hydrogen bonding interactions. drughunter.com Its increased lipophilicity compared to a carboxylate can lead to improved membrane permeability. For instance, the replacement of a carboxylic acid with a tetrazole in the angiotensin II receptor antagonist losartan (B1675146) resulted in a tenfold increase in potency. drughunter.com

Another important class of carboxylic acid isosteres are phosphonic acids and their derivatives. These organophosphorus compounds can mimic the tetrahedral transition state of substrate hydrolysis by certain enzymes and can act as potent inhibitors. researchgate.net The replacement of the carboxylic acid in the GABAB agonist baclofen (B1667701) with a phosphonic acid group resulted in phaclofen, a GABAB antagonist, demonstrating that isosteric replacement can dramatically alter the pharmacological profile of a molecule. nih.gov

Research into analogues of beta-alanine has provided valuable insights into the effects of isosteric replacement of the carboxylic acid group on biological activity. A study investigating inhibitors of carnosine synthetase, the enzyme responsible for the synthesis of carnosine (N-β-alanyl-L-histidine), tested several beta-alanine analogues where the carboxyl group was replaced by other acidic moieties. nih.gov

The findings from this study are summarized in the table below:

Data from a study on beta-alanine analogues as inhibitors of carnosine-synthetase. nih.gov

These results demonstrate that replacing the carboxylic acid of beta-alanine with a sulfonic acid group leads to potent competitive inhibition of carnosine synthetase. nih.gov Phosphonic acid and phosphate (B84403) replacements resulted in weaker inhibitory activity. nih.gov These findings suggest that similar isosteric replacements in this compound could modulate its interaction with its biological targets.

Beyond the carboxylic acid, the amide bond itself can be a target for isosteric replacement to improve metabolic stability and alter conformational preferences. Imidazolones, for example, have been successfully used as amide bioisosteres, leading to improved potency and pharmacokinetic properties in certain inhibitors. nih.gov While specific studies on the replacement of the amide bond in this compound are not prevalent, the principles established in other systems provide a framework for future design strategies.

Biochemical and Enzymatic Studies Excluding Clinical Outcomes

Potential Biosynthetic Pathways and Metabolic Intermediates

The biosynthesis of carnosine primarily involves the direct enzymatic ligation of its constituent amino acids, β-alanine and L-histidine. This reaction is catalyzed by the enzyme carnosine synthase. The availability of the precursor, β-alanine, is a critical rate-limiting factor for carnosine synthesis and can be produced through several metabolic routes.

A significant pathway for the production of β-alanine in bacteria is the decarboxylation of L-aspartate. This reaction is catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC), encoded by the panD gene. google.comnih.gov This pyruvoyl-dependent enzyme directly converts L-aspartate into β-alanine and carbon dioxide. nih.govebi.ac.uk The active site of ADC is located at the interface of two subunits and utilizes a pyruvoyl group as a cofactor, which is formed by the self-processing of the proenzyme. ebi.ac.uk The mechanism involves the formation of an imine between L-aspartate and the pyruvoyl group, followed by decarboxylation. ebi.ac.uk

This pathway is a key step in the biosynthesis of pantothenic acid (Vitamin B5), for which β-alanine is an essential precursor. ebi.ac.uk Consequently, the enzymatic activity of aspartate decarboxylase plays a crucial regulatory role in providing the necessary β-alanine for both pantothenate and carnosine synthesis. ebi.ac.uk

An alternative biosynthetic route for β-alanine involves the metabolism of polyamines such as spermine and spermidine. nih.gov In this pathway, polyamines are catabolized to produce putrescine, which can then be further metabolized. weizmann.ac.ilnih.gov In some organisms, the breakdown of spermine and spermidine can yield 1,3-diaminopropane. This intermediate is then converted to 3-aminopropanal, which is subsequently oxidized to form β-alanine. nih.gov

While polyamine metabolism is a complex and highly regulated process involved in numerous cellular functions, its contribution to the β-alanine pool highlights the metabolic interconnectedness within the cell. nih.govusda.gov Studies have also explored the influence of carnosine on polyamine levels, suggesting a potential regulatory interplay between these metabolic pathways. nih.gov

The direct enzymatic synthesis of carnosine is catalyzed by carnosine synthase (EC 6.3.2.11), which belongs to the ATP-grasp family of ligases. wikipedia.orgnih.gov This enzyme facilitates the formation of a peptide bond between β-alanine and L-histidine in an ATP-dependent reaction. wikipedia.org The reaction proceeds with the hydrolysis of ATP to ADP and inorganic phosphate (B84403), not AMP and pyrophosphate as was previously thought. nih.gov

| Method | Enzyme/Organism | Substrates | Key Findings |

|---|---|---|---|

| Whole-Cell Biocatalysis | Recombinant E. coli and P. pastoris overexpressing β-peptidase | H-β-Ala-NH₂ | High yields of L-carnosine (up to 71%) were achieved, demonstrating the potential for industrial production. nih.govnih.gov |

| Enzymatic Synthesis | Carnosine Synthase (ATPGD1) | β-alanine, L-histidine, ATP | Molecular identification of carnosine synthase as ATPGD1 has enabled detailed kinetic and specificity studies. nih.gov |

| Metagenome Mining | Novel aminopeptidase (B13392206) from deep-sea sediment | β-alanine methyl ester, L-histidine | An ATP-independent synthesis route was identified, with β-alanine methyl ester being a superior substrate to β-alanine. nih.gov |

Recent research has focused on developing efficient methods for carnosine production using both purified enzymes and whole-cell biocatalysts. nih.govnih.gov Recombinant microorganisms, such as Escherichia coli and Pichia pastoris, have been engineered to overexpress enzymes with carnosine-synthesizing activity, leading to high yields of the dipeptide. nih.govnih.gov Additionally, novel enzymes with the ability to synthesize carnosine have been discovered through metagenome mining, offering alternative, ATP-independent synthetic routes. nih.gov

Enzyme Interaction and Substrate Specificity

The enzymatic synthesis of carnosine is a highly specific process, primarily governed by the properties of carnosine synthase.

Kinetic studies of carnosine synthase from various species, including chicken, mouse, and human, have provided valuable insights into its catalytic mechanism. nih.gov The enzyme exhibits Michaelis-Menten kinetics with respect to its substrates: β-alanine, L-histidine, and ATP. rsc.orguniprot.org The reaction mechanism is proposed to involve the formation of a β-alanyl-adenylate intermediate. rsc.org

| Substrate | Kₘ (mM) |

|---|---|

| β-alanine | 0.09 |

| 4-aminobutanoate | 1.84 |

Data from UniProtKB for human CARNS1. uniprot.org

The catalytic efficiency (kcat/Km) of carnosine synthase is significantly higher for β-alanine compared to other potential substrates like γ-aminobutyrate, indicating a strong preference for β-alanine in carnosine synthesis. nih.gov The enzyme requires divalent metal ions, such as Mg²⁺ or Mn²⁺, as cofactors for its activity. uniprot.org

The substrate specificity of carnosine synthase is a key determinant of its biological function. The enzyme displays a high degree of selectivity for its substrates. While it can utilize other β-amino acids and α-amino acids to a lesser extent, its primary substrates are β-alanine and L-histidine. nih.govrsc.org

For the β-amino acid, β-alanine is strongly preferred. For instance, the catalytic efficiency for β-alanine is about 14 to 25 times higher than for γ-aminobutyrate in chicken, mouse, and human enzymes, respectively. nih.gov This indicates that these enzymes are much more efficient at synthesizing carnosine than its homolog, homocarnosine. nih.gov

Regarding the α-amino acid, L-histidine is the optimal substrate for carnosine synthases from all species studied. nih.gov Other amino acids such as L-ornithine and L-lysine can also serve as substrates, but with significantly lower efficiency. nih.govrsc.org The chicken enzyme can also utilize N-π-methyl-L-histidine to synthesize anserine (B1665513), though less efficiently than L-histidine. rsc.org The molecular structure of the enzyme's active site, which is yet to be fully elucidated, is responsible for this stringent substrate recognition.

Molecular Mechanisms of Action in Model Systems

Intracellular Signaling Pathway Modulation (e.g., impact on cellular metabolism)

Direct evidence of how N-(2-aminopropanoyl)-beta-alanine modulates intracellular signaling pathways is currently absent from scientific literature. The metabolic impact of its precursor, β-alanine, has been studied, showing that it can influence pathways related to mitochondrial biogenesis in cell culture by increasing the expression of regulators like PGC-1α. These effects are generally presumed to be mediated by increased carnosine synthesis rather than a direct action of β-alanine itself or a dipeptide like this compound. Without specific studies on this dipeptide, its role in cellular metabolism and signaling remains uncharacterized.

Regulation of Gene Expression in Cell Culture Models

No studies have been identified that investigate the direct effect of this compound on the regulation of gene expression in cell culture models. Research on its constituent amino acids has shown that L-alanine can induce changes in the expression of metabolic and signaling genes in pancreatic β-cells. Furthermore, β-alanine treatment has been shown to upregulate the expression of genes involved in mitochondrial biogenesis and glucose metabolism in muscle cell cultures. However, these findings cannot be directly extrapolated to the dipeptide this compound, as its absorption, metabolism, and cellular activity are expected to be distinct from its individual components.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Systematic Structural Modifications and Their Mechanistic Implications

Systematic modifications of dipeptides are a cornerstone of medicinal chemistry, used to enhance activity, improve stability, and understand mechanisms of action. For peptides like Ala-β-Ala, modifications can be made to the N-terminus, the C-terminus, the peptide backbone, or the amino acid side chains.

Research into dipeptide linkers for use in antibody-drug conjugates (ADCs) has shown that even minor structural changes significantly impact physicochemical properties such as hydrophobicity and aggregation. A study comparing various dipeptide linkers found that an Alanine-Alanine (Ala-Ala) linker, which is structurally very similar to Ala-β-Ala, provided ADCs with low aggregation and allowed for a high drug-to-antibody ratio. nih.gov The hydrophobicity of the ADC was directly influenced by the nature of the dipeptide linker, demonstrating that the small dipeptide structure plays a significant role in the properties of the much larger conjugate molecule. nih.gov

The mechanistic implications of dipeptide structure are well-illustrated by the D-alanyl-D-alanine (D-Ala-D-Ala) moiety in bacterial cell wall synthesis. This specific dipeptide is a crucial recognition element for the transpeptidase enzyme, which cross-links peptidoglycan layers to ensure the cell wall's structural integrity. ontosight.airesearchgate.net Antibiotics like penicillin function by mimicking the D-Ala-D-Ala structure, leading to irreversible inhibition of the transpeptidase enzyme and subsequent bacterial cell death. researchgate.netwikipedia.org This highlights how a specific dipeptide sequence can be a key component in a critical biological pathway and a target for therapeutic intervention.

Furthermore, studies on beta-alanine (B559535) dipeptide derivatives have identified them as potent agonists for the melanocortin 4 receptor (MC4R), a target for treating feeding behavior disorders. nih.gov The structure-activity relationship in these compounds indicates that the dipeptide scaffold is a viable starting point for designing potent and selective receptor modulators. nih.gov

Table 1: Impact of Dipeptide Linker Modifications on ADC Properties

This table, based on findings from related dipeptide linker research, illustrates how structural changes can influence key physicochemical properties.

| Dipeptide Linker | Key Structural Feature | Observed Impact on Properties | Reference |

| Val-Ala | Increased hydrophobicity (Valine side chain) | Commonly used in ADCs; contributes to overall ADC hydrophobicity. | nih.gov |

| Ala-Ala | Low hydrophobicity (small methyl side chains) | Identified as a superior linker, affording ADCs with low aggregation. | nih.gov |

| Various Dipeptides | Different side chain polarity, charge, and size | Dipeptide structure significantly affects ADC hydrophobicity in an additive manner. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors—such as electronic, steric, and hydrophobic properties—QSAR models can predict the activity of new, unsynthesized compounds. researchgate.netnih.gov

While specific QSAR models for N-(2-aminopropanoyl)-beta-alanine are not extensively documented in the reviewed literature, studies on related structures provide a framework for which descriptors are likely to be important. For instance, in the development of ADCs, in silico properties of dipeptide-drug linkers were correlated with observed physical properties. nih.gov This represents a Structure-Property Relationship (SPR) analysis, a concept closely allied with QSAR.

Table 2: Calculated Properties of Dipeptide-Drug Linkers for SPR Analysis

This table shows examples of in silico descriptors used to correlate structure with properties like solubility, hydrophobicity, and aggregation in dipeptide-based molecules.

| Dipeptide Linker Type | pI (Calculated) | LogP (Calculated) | tPSA (Calculated) | Reference |

| Dipeptide-GRM Library | Varied based on AA sequence | Varied based on AA sequence | Varied based on AA sequence | nih.gov |

Note: GRM refers to a glucocorticoid receptor modulator payload. pI = Isoelectric Point, LogP = Partition Coefficient (a measure of lipophilicity), tPSA = Topological Polar Surface Area.

For a dipeptide like Ala-β-Ala, key descriptors in a potential QSAR model for a specific biological activity (e.g., receptor binding) would likely include:

Topological descriptors: Molecular size, shape, and branching.

Electronic descriptors: Partial charges on atoms, dipole moment, and polarizability, which govern electrostatic and hydrogen bonding interactions.

Hydrophobic descriptors: LogP, reflecting the molecule's partitioning between aqueous and lipid phases.

Such models are invaluable for optimizing lead compounds by predicting how structural modifications will affect activity, thereby guiding synthetic efforts. youtube.com

Pharmacophore Modeling and Ligand Design Principles

A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. researchgate.netnih.gov Pharmacophore modeling is used to identify these key features from a set of active compounds or from the ligand-binding site of a target protein, providing a blueprint for designing new ligands. researchgate.netnih.gov

For this compound, a hypothetical pharmacophore model can be constructed based on its fundamental chemical features. These features are crucial for its interaction with biological targets like enzymes or receptors.

Table 3: Hypothetical Pharmacophore Features of this compound

| Pharmacophore Feature | Structural Origin in Ala-β-Ala | Potential Interaction |

| Hydrogen Bond Donor (HBD) | N-terminal amine (-NH2), Amide N-H | Forms hydrogen bonds with acceptor groups on a receptor. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygens (C=O) of the peptide bond and C-terminus | Forms hydrogen bonds with donor groups on a receptor. |

| Negative Ionizable (NI) | C-terminal carboxyl group (-COOH) | Can be deprotonated (-COO⁻) to form ionic bonds/salt bridges. |

| Hydrophobic (H) | Alanine's methyl side chain (-CH3) | Engages in van der Waals or hydrophobic interactions. |

Ligand design principles derived from such models are powerful. A prime example is the design of β-lactam antibiotics like penicillin, which were developed to mimic the D-Ala-D-Ala dipeptide. wikipedia.org The antibiotic acts as a structural analog, fitting into the active site of the bacterial transpeptidase enzyme and acylating a key serine residue, thereby inactivating the enzyme. wikipedia.orgdrugbank.com

Similarly, the discovery that beta-alanine dipeptides can act as potent MC4R agonists provides a clear design principle: the dipeptide scaffold itself is a privileged structure for this target. nih.gov Further optimization would involve modifying the side chains and termini to improve affinity and selectivity, guided by the pharmacophore of the MC4R binding site. nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity. wikipedia.org Since biological systems, such as enzymes and receptors, are themselves chiral, they often exhibit a high degree of stereospecificity when interacting with ligands.

The compound this compound contains one chiral center at the α-carbon of the alanine (B10760859) residue. This gives rise to two stereoisomers:

N-(L-2-aminopropanoyl)-beta-alanine (L-Ala-β-Ala)

N-(D-2-aminopropanoyl)-beta-alanine (D-Ala-β-Ala)

The influence of this stereochemistry is profound. The vast majority of peptides in mammals are composed of L-amino acids. In contrast, D-amino acids are hallmarks of bacterial cell walls. The bacterial transpeptidase enzyme is specifically designed to recognize and bind the D-alanyl-D-alanine terminus of peptidoglycan precursors. ontosight.airesearchgate.net This enzyme would not efficiently recognize a peptide containing L-alanine at that position, demonstrating absolute stereochemical control.

This stereospecificity is a critical factor in drug design and function. For instance, ADC linkers like Val-Ala are designed to be cleaved by cathepsin B, a lysosomal protease. nih.gov Proteases typically have high fidelity for L-amino acids, meaning a linker containing D-amino acids would likely be resistant to cleavage, preventing the release of the cytotoxic payload. Conversely, the efficacy of vancomycin-type antibiotics relies on their ability to specifically bind the D-Ala-D-Ala terminus, sequestering the substrate from the transpeptidase enzyme. researchgate.net

Table 4: Stereoisomer-Specific Biological Roles of Alanine Dipeptides

| Dipeptide Isomer | Known or Expected Biological Context | Example of Biological Role/Interaction | Reference |

| D-Alanyl-D-Alanine | Bacterial Systems | Essential structural component of peptidoglycan; target for transpeptidase enzymes and antibiotics like penicillin and vancomycin. | ontosight.airesearchgate.net |

| L-Alanyl-L-Alanine | Mammalian and Bacterial Systems | Used as a cleavable linker in ADCs (recognized by proteases); general peptide building block. | nih.gov |

| L-Alanyl-β-Alanine | Mammalian Systems (Predicted) | Substrate for peptidases; potential bioactive peptide (e.g., neuromodulator, signaling molecule). | - |

| D-Alanyl-β-Alanine | Synthetic/Microbial (Predicted) | Likely to have different/no activity at targets for the L-isomer; potentially more resistant to degradation by mammalian enzymes. | - |

Advanced Applications in Chemical Biology Research

Development as Chemical Probes for Biological Systems

Chemical probes are essential small molecules designed to study and manipulate biological processes. The modification of N-(2-aminopropanoyl)-beta-alanine with specific functional groups allows for its development into such probes, facilitating the investigation of its currently uncharacterized biological roles, potential transporters, and interacting protein partners.

The synthesis of chemical probes from this compound involves the covalent attachment of a reporter group, such as an affinity tag or a fluorescent label, to the dipeptide backbone. The design strategy typically targets the terminal functional groups—the N-terminal amine of the alanine (B10760859) residue or the C-terminal carboxylic acid of the beta-alanine (B559535) residue—which are readily available for chemical modification without altering the core dipeptide structure.

Affinity Tags: Biotin is a commonly used affinity tag due to its high-affinity interaction with streptavidin. A biotinylated probe of this compound can be synthesized by forming a stable amide bond between the N-terminal amine of the dipeptide and an activated form of biotin, such as biotin-N-hydroxysuccinimide (Biotin-NHS). This creates a molecule capable of binding to its biological targets, which can then be isolated and identified through streptavidin-based affinity purification.

Fluorescent Labels: To visualize the dipeptide's localization in cells or tissues, a fluorescent dye can be attached. Fluorophores like fluorescein (B123965) isothiocyanate (FITC) or rhodamine derivatives can be conjugated to the N-terminal amine. Another advanced approach involves the use of bioorthogonal chemistry. For instance, an azide (B81097) or alkyne group can be incorporated into the dipeptide, which can then be specifically labeled with a corresponding fluorescent probe via a "click chemistry" reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method offers high specificity and can be performed in complex biological environments. A similar strategy is used for labeling nascent proteins with 4-Azido-L-homoalanine (L-AHA), which contains an azide group for subsequent fluorescent tagging jenabioscience.com.

| Reporter Type | Example Tag/Label | Conjugation Strategy | Purpose |

| Affinity Tag | Biotin | Amide bond formation with N-terminal amine | Isolation and identification of binding partners |

| Fluorescent Label | Fluorescein (FITC) | Isothiocyanate reaction with N-terminal amine | Visualization of cellular/tissue localization |

| Bioorthogonal Handle | Azide (N₃) | Incorporation during synthesis | Specific labeling via "click chemistry" in complex media |

Target validation is a critical process to confirm the physiological relevance of a molecule's interaction with its biological target. nih.gov Probes derived from this compound are instrumental in this process. Once a tagged version of the dipeptide is synthesized, it can be introduced into a biological system, such as a cell culture or tissue lysate.

The general workflow for target validation using an affinity-tagged probe involves:

Incubation: The biotinylated dipeptide probe is incubated with the biological sample to allow binding to its putative protein targets.

Capture: The probe-protein complexes are captured using streptavidin-coated beads.

Elution and Identification: The bound proteins are eluted from the beads and identified using techniques like mass spectrometry.

A crucial aspect of validation is demonstrating specificity. This can be achieved by performing a competition experiment, where the biological sample is co-incubated with the probe and an excess of the untagged this compound. A significant reduction in the amount of protein pulled down in the presence of the competitor confirms that the interaction is specific to the dipeptide structure. Further validation can be achieved by generating mutant versions of the identified target protein that are deficient in binding to the small molecule, which should confer resistance in cellular assays. nih.gov While specific targets for this compound are not yet established, these methods provide a clear roadmap for their future identification and validation.

Role as Building Blocks in Complex Biomolecular Architectures

The incorporation of non-natural amino acids into biomolecules is a powerful strategy for creating novel structures with enhanced or entirely new functions. The unique kink in the peptide backbone introduced by beta-alanine makes this compound a valuable building block.

When incorporated into a peptide chain, the beta-alanine residue of the dipeptide introduces a higher degree of flexibility compared to alpha-amino acids and confers increased resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between alpha-amino acids. This enhanced stability is a highly desirable trait for therapeutic peptides.

A notable application of beta-alanine derivatives is in the synthesis of prodrugs. For example, peptide derivatives of carbapenems, a class of antibiotics, have been synthesized using beta-alanine analogues. nih.gov These modifications can improve the chemical stability and pharmacokinetic properties of the parent drug. The synthesis often involves using an amino acid N-carboxy anhydride (B1165640) for peptide bond formation, allowing for the efficient incorporation of the dipeptide unit into a larger construct. nih.gov The resulting peptide-drug conjugate can be designed to release the active drug upon enzymatic cleavage at a specific target site.

Amino acid-based polymers are of great interest in material science for applications in drug delivery, tissue engineering, and sensor development due to their inherent biocompatibility and functional diversity. rsc.org this compound can serve as a monomer for the synthesis of functional polymers.

To make the dipeptide polymerizable via modern controlled radical polymerization techniques, it must first be chemically modified. A common strategy is to acylate the N-terminal amine with an acryloyl group, yielding N-acryloyl-(this compound). This monomer can then be polymerized using methods like photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization. rsc.org This technique allows for the precise synthesis of polymers with controlled molecular weights and narrow size distributions, which is crucial for predictable material properties.

The resulting polymer would feature the dipeptide as a repeating side chain, imparting specific properties to the material. The chirality of the alanine residue and the unique spacing provided by the beta-alanine could be exploited for applications in chiral recognition or to create specific secondary structures within the polymer, influencing its self-assembly and material characteristics. The development of such amine-functional polymers is an active area of research for creating advanced materials like hardeners and reactive curing agents. google.com

Analytical Method Development for Metabolomics and Proteomics

The accurate detection and quantification of small molecules in complex biological samples is a cornerstone of metabolomics and proteomics. Developing robust analytical methods for this compound is essential for studying its metabolism and role in biological systems. The challenges lie in its separation from structurally similar isomers and its detection at low concentrations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering high sensitivity and specificity. researchgate.net The methods developed for the analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and its isomers are directly applicable to this compound. researchgate.netresearchgate.netrsc.org

The analytical workflow typically includes several key steps:

Extraction and Hydrolysis: The dipeptide is first extracted from the biological matrix (e.g., cells, plasma, tissue). If it is part of a larger protein or peptide, an acid hydrolysis step is required to release the free dipeptide.

Derivatization: To improve chromatographic separation (especially on reversed-phase columns) and enhance ionization efficiency for mass spectrometry, the dipeptide is chemically derivatized. A widely used reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines. researchgate.netnih.gov This derivatization adds a bulky, hydrophobic group, increasing retention time and improving detection sensitivity.

Chromatographic Separation: The derivatized sample is injected into an ultra-performance liquid chromatography (UPLC) system. The use of UPLC provides higher resolution and faster analysis times compared to conventional HPLC. A reversed-phase column separates the derivatized dipeptide from other components based on its hydrophobicity.

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly specific technique involves selecting the derivatized dipeptide's parent ion, fragmenting it, and then monitoring for a specific fragment ion. This parent-fragment transition is unique to the molecule, allowing for accurate quantification even in a complex matrix. researchgate.net

The development of such validated methods, with defined limits of detection (LOD) and quantification (LOQ), is crucial for determining the presence and concentration of this compound in various samples, paving the way for understanding its metabolic pathways and biological significance. researchgate.net

| Step | Technique/Reagent | Purpose | Reference |

| Extraction | Acid Hydrolysis | To free the dipeptide from protein association. | researchgate.net |

| Derivatization | AQC (AccQ-Fluor) | To increase hydrophobicity for RP-LC and enhance MS signal. | researchgate.netnih.gov |

| Separation | UPLC (Reversed-Phase) | High-resolution separation from isomers and matrix components. | researchgate.net |

| Detection | Tandem Mass Spectrometry (MRM) | Highly specific and sensitive quantification. | researchgate.netresearchgate.net |

Quantification of Metabolites in Biological Matrices

The accurate measurement of this compound in biological matrices such as plasma, muscle, and other tissues is fundamental to elucidating its physiological and pathophysiological significance. Various analytical techniques have been developed for its quantification, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a widely employed method for the determination of carnosine. nih.gov Isocratic reversed-phase ion-pair HPLC, for instance, has been successfully used for the selective determination of carnosine and other biogenic imidazoles in equine plasma after deproteinization with 5-sulphosalicylic acid and solid-phase extraction. nih.gov This method demonstrated good recoveries of 97-105% and achieved low limits of detection (LOD) in the nanomolar range. nih.gov Another HPLC method utilizes a BIST™ B+ column, a positively charged anion-exchange column, with a multi-charged negative buffer like sulfuric acid to retain and separate carnosine for UV detection at 205 nm. sielc.com

More advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offer enhanced sensitivity and specificity. A UHPLC-MS/MS method has been developed for the simultaneous quantification of carnosine and anserine (B1665513) in meat and bone meal samples, demonstrating high sensitivity with a limit of detection (LOD) ranging from 0.41 to 3.07 ng/g and a limit of quantification (LOQ) from 0.83 to 5.71 ng/g. nih.gov This method proved to be rapid, effective, and robust for quantitative analysis. nih.gov Similarly, a highly sensitive targeted multiple reaction monitoring (MRM) method using LC-MS/MS was developed for carnosine quantification in human plasma, achieving an LOD of 0.4 nM and an LOQ of 1.0 nM. rsc.orgrsc.org

For non-invasive in vivo quantification, proton magnetic resonance spectroscopy (¹H-MRS) has emerged as a powerful tool for measuring carnosine concentrations in human skeletal muscle. physiology.orgnih.gov This technique provides valuable insights into muscle metabolism and physiology without the need for tissue biopsies. nih.gov However, the accurate quantification of carnosine using ¹H-MRS requires considerable technical expertise to manage potential sources of error during data acquisition and processing. physiology.orgnih.gov

The choice of quantification method often depends on the biological matrix, the required sensitivity, and the specific research question.

Interactive Table 1: Comparison of Analytical Methods for this compound Quantification

| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC-UV | Equine Plasma | 58.3-80.1 nM | Not Reported | nih.gov |

| UHPLC-MS/MS | Meat and Bone Meal | 0.41–3.07 ng/g | 0.83–5.71 ng/g | nih.gov |

| LC-MS/MS (MRM) | Human Plasma | 0.4 nM | 1.0 nM | rsc.orgrsc.org |

| ¹H-MRS | Human Skeletal Muscle | Not Applicable | Not Applicable | physiology.orgnih.gov |

| MCE-C4D | Health Supplements | 2.5 µM | 5.0 µM | mdpi.com |

Derivatization Strategies for Enhanced Detection

To overcome the challenges associated with the detection of this compound and other amino acids, which often lack a strong chromophore for UV detection or have poor ionization efficiency for mass spectrometry, various derivatization strategies are employed. nih.gov Pre-column derivatization introduces a tag to the analyte that enhances its detectability.

A common derivatization reagent is o-phthaldialdehyde (OPA) , which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. rsc.org This method is often used in fluorescence-based detection; however, it is not suitable for secondary amines and the derivatives can be unstable. nih.gov

Another widely used reagent is 1-fluoro-2,4-dinitrobenzene (DNFB) , which reacts with the amino group of carnosine to form a dinitrophenyl (DNP) derivative that can be detected by UV absorbance. mdpi.comkashanu.ac.ir This method has been applied to the analysis of L-carnosine in health supplements. mdpi.com

For mass spectrometry-based methods, derivatization can improve ionization efficiency and chromatographic retention. 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a derivatizing agent that has been used for the analysis of β-N-methylamino-L-alanine (BMAA) and its isomers in food products. researchgate.net The derivatization with AQC enhances the retention of these polar compounds on reversed-phase columns and improves their detection by MS/MS. researchgate.net

Urea has been presented as a simple and inexpensive agent for the pre-column derivatization of amino acids for LC-MS analysis. nih.gov The resulting carbamoyl (B1232498) amino acids show improved separation on reversed-phase columns and enhanced UV response. nih.gov

The development of novel derivatization reagents continues to be an active area of research. For instance, (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) is a highly sensitive and positively charged pre-column derivatization reagent for the analysis of amino acids by LC-ESI-MS/MS. nih.gov This reagent reacts rapidly and efficiently with amino acids, leading to strong product ions and enabling highly sensitive and selective detection in the sub-fmol range. nih.gov

The selection of a derivatization strategy is contingent on the analytical platform being used and the specific requirements of the study in terms of sensitivity and selectivity.

Interactive Table 2: Derivatization Reagents for Enhanced Detection of Amino Acids including this compound

| Derivatization Reagent | Detection Method | Advantages | Disadvantages | Reference |

| o-phthaldialdehyde (OPA) | Fluorescence | High sensitivity | Unstable derivatives, not for secondary amines | rsc.org |

| 1-fluoro-2,4-dinitrobenzene (DNFB) | HPLC-UV | Forms stable UV-active derivatives | Tedious derivatization process | mdpi.com |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | UPLC-MS/MS | Enhances retention and MS detection | Requires specific kits | researchgate.net |

| Urea | LC-MS | Inexpensive, simple, improves separation | May require optimization for different amino acids | nih.gov |

| (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) | LC-ESI-MS/MS | High sensitivity and selectivity | Not as commonly used as other reagents | nih.gov |

Future Perspectives and Emerging Research Directions

Unexplored Mechanistic Pathways for N-(2-aminopropanoyl)-beta-alanine

While the roles of its constituent amino acids, alanine (B10760859) and beta-alanine (B559535), are individually studied, the specific mechanistic pathways of the dipeptide this compound remain a significant area for future investigation. Beta-alanine is well-known as the rate-limiting precursor to carnosine synthesis, a dipeptide that acts as an intracellular pH buffer. nih.gov However, the direct and unique biological activities of this compound are not as well understood.

Future research should focus on identifying specific receptors, transporters, and enzymes that interact with this dipeptide. Understanding its metabolic fate is also crucial. For instance, it is known that naturally occurring peptides can be prone to enzymatic degradation. mdpi.com Investigating the specific peptidases that act on this compound and the resulting metabolites will provide a clearer picture of its biological lifecycle. Furthermore, exploring its potential as a false neurotransmitter, similar to how beta-alanine can affect GABAergic systems, could reveal novel neurological functions. nih.gov

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and molecular design. nih.govnih.gov These technologies offer powerful tools to explore the vast chemical space and design novel molecules with desired properties. semanticscholar.org For this compound, AI and ML can be employed in several ways.

Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing peptide data to design new analogs of this compound with potentially enhanced stability, bioavailability, or target affinity. nih.gov Predictive models can be developed to forecast the bioactivity and physicochemical properties of these novel dipeptides, accelerating the screening process. frontiersin.org For example, machine learning-assisted enzyme engineering could be used to design enzymes with improved catalytic efficiency for the synthesis of this dipeptide. nih.gov Furthermore, geometric deep learning architectures like MaSIF (Molecular Surface Interaction Fingerprinting) could be utilized to design proteins that specifically bind to this compound, aiding in the elucidation of its biological targets. oeaw.ac.at

Table 1: Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |